molecular formula C14H13BrN6OS2 B2950583 N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide CAS No. 394234-39-0

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide

Cat. No.: B2950583
CAS No.: 394234-39-0
M. Wt: 425.32
InChI Key: XLXOKORTLGZSOD-UHFFFAOYSA-N
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Description

This compound is a structurally complex hybrid molecule featuring a 1,3,4-thiadiazole core substituted with a 4-bromophenyl group at the 5-position. The thiadiazole ring is linked via an amide bond to a propanamide moiety, which further incorporates a thioether bridge to a 4-methyl-4H-1,2,4-triazole heterocycle. Such structural features are common in pharmaceuticals and agrochemicals, particularly in compounds targeting enzyme inhibition or cellular signaling pathways .

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN6OS2/c1-8(23-14-20-16-7-21(14)2)11(22)17-13-19-18-12(24-13)9-3-5-10(15)6-4-9/h3-8H,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXOKORTLGZSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br)SC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16BrN3OSC_{16}H_{16}BrN_{3}OS, with a molecular weight of approximately 378.22 g/mol. The structure features a thiadiazole ring known for its pharmacological significance, particularly in antimicrobial and anticancer activities.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown effectiveness against various microbial strains:

Microbial Strain Activity
Staphylococcus aureusInhibited
Escherichia coliInhibited
Candida albicansInhibited

In vitro tests indicated that the compound disrupts bacterial lipid biosynthesis and interferes with cellular functions, leading to its antimicrobial effects .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

Cell Lines Tested

  • Human breast adenocarcinoma (MCF7)
  • Prostate cancer (PC3)

Results

The Sulforhodamine B (SRB) assay demonstrated that the compound exhibits cytotoxic effects with IC50 values indicating potent activity against cancer cells. The presence of electron-withdrawing groups in the structure enhances its anticancer efficacy .

Case Studies and Research Findings

  • Antimicrobial Effects : A study demonstrated that derivatives of thiadiazole compounds effectively inhibited the growth of various microbial strains. The mechanism is believed to involve disruption of cellular processes .
  • Anticancer Efficacy : Research conducted on MCF7 and PC3 cell lines revealed that this compound exhibited significant cytotoxicity compared to standard anticancer drugs .

Pharmacological Implications

The diverse biological activities of this compound suggest potential therapeutic applications in treating infections and cancers. The chemical structure's ability to interact with biological targets makes it a promising candidate for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in aryl substituents, heterocyclic cores, and side-chain modifications. Key examples include:

Compound Name Core Heterocycle Aryl Substituent Triazole Modification Key Reference
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide 1,3,4-thiadiazole 4-bromophenyl 4-methyl-4H-1,2,4-triazole Target
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazole 4-fluorophenyl Furan side chain
N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide 1,2,4-triazole 3-bromophenyl 4-methyl-4H-1,2,4-triazole
N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide 1,3,4-thiadiazole 2-methoxyphenyl 4-methyl-4H-1,2,4-triazole
  • Substituent Position and Electronic Effects: The 4-bromophenyl group in the target compound contrasts with the 4-fluorophenyl group in Compound 31 . The 2-methoxyphenyl analog () introduces an electron-donating methoxy group, which could reduce electrophilicity and alter solubility or metabolic pathways compared to the brominated derivative .
  • Thiadiazoles are known for their rigidity and hydrogen-bonding capacity, which may enhance target selectivity .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide?

Methodological Answer: The synthesis hinges on optimizing reaction conditions for heterocyclic coupling. Key steps include:

  • Thiadiazole Formation : Reacting 4-bromophenyl precursors with thiosemicarbazide in acidic media, followed by cyclization using POCl₃ at 90°C under reflux (3–6 hours) .
  • Triazole Thioether Linkage : Using nucleophilic substitution with chloroacetyl chloride in dioxane/triethylamine (20–25°C) to introduce the thioether group .
  • Purification : Precipitation at pH 8–9 (ammonia solution) and recrystallization from ethanol-DMF (2:1) to isolate the final product .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and thiadiazole/triazole ring protons (δ 2.5–3.5 ppm for methyl groups) .
  • IR Spectroscopy : Confirms thioether (C-S stretch, ~650 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹) functionalities .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z ~430–492 for analogous brominated heterocycles) .

Q. How can initial biological screening assays be designed for this compound?

Methodological Answer:

  • Antimicrobial Activity : Use agar dilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the compound’s nonlinear optical (NLO) properties?

Methodological Answer:

  • Computational Setup : Optimize geometry at B3LYP/6-31G(d) level. Calculate hyperpolarizability (β) and dipole moment (μ) to assess NLO potential .
  • Electronic Properties : Analyze HOMO-LUMO gaps (ΔE < 3 eV suggests strong charge transfer) and UV-Vis spectra (TD-DFT) for absorption maxima .
  • Validation : Compare experimental results (e.g., Kurtz-Perry powder technique) with DFT-predicted β values .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structural Analysis : Use X-ray crystallography (e.g., CCDC data) to confirm stereochemistry and intermolecular interactions (e.g., halogen bonding from bromophenyl groups) .
  • Receptor Docking : Perform molecular docking (AutoDock Vina) to evaluate binding affinity variations (ΔG) to targets like EGFR or COX-2 .
  • Batch Consistency : Verify purity (>95% via HPLC) and synthetic reproducibility (e.g., NMR batch-to-batch comparison) .

Q. What strategies enhance the compound’s stability in aqueous media for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the propanamide side chain .
  • Liposomal Encapsulation : Use phosphatidylcholine/cholesterol liposomes (70–100 nm diameter) to improve bioavailability .
  • pH Adjustment : Stabilize at pH 6.5–7.4 (PBS buffer) to prevent thiadiazole ring hydrolysis .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core Modifications : Replace 4-bromophenyl with 4-fluorophenyl or 3-nitrophenyl to assess halogen/electron-withdrawing effects .
  • Side Chain Variation : Substitute the propanamide group with pentanamide or benzamide to probe steric tolerance .
  • Biological Testing : Compare IC₅₀ values (e.g., 2–50 µM ranges) across derivatives to identify pharmacophores .

Methodological Notes

  • Synthesis Reproducibility : Ensure strict control of POCl₃ stoichiometry (1:3 molar ratio to precursor) to avoid side products .
  • Data Validation : Cross-reference NMR shifts with analogous compounds (e.g., 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole, δ 7.6–8.0 ppm) .
  • Computational-Experimental Synergy : Combine DFT-predicted electronic properties with experimental NLO measurements to validate models .

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